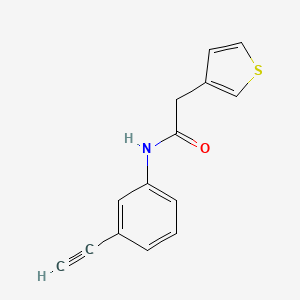
Methyl 3-(azepane-1-carbonylamino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(azepane-1-carbonylamino)benzoate, also known as MAB, is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(azepane-1-carbonylamino)benzoate has been studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of cancer and infectious diseases. It has been found to exhibit antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, Methyl 3-(azepane-1-carbonylamino)benzoate has been shown to have antibacterial and antifungal activity, making it a promising candidate for the development of new antibiotics.
Wirkmechanismus
The exact mechanism of action of Methyl 3-(azepane-1-carbonylamino)benzoate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Methyl 3-(azepane-1-carbonylamino)benzoate has been found to have a number of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and antibacterial and antifungal activity. It has also been shown to have low toxicity in animal models, making it a promising candidate for further development as a drug.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 3-(azepane-1-carbonylamino)benzoate in lab experiments is its relatively simple synthesis method, which makes it easy to produce in large quantities. Additionally, its low toxicity and broad-spectrum activity make it a versatile tool for studying various biological processes. However, one limitation of using Methyl 3-(azepane-1-carbonylamino)benzoate is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Methyl 3-(azepane-1-carbonylamino)benzoate, including further studies on its mechanism of action and potential applications in drug development. Additionally, there is a need for more research on the pharmacokinetics and toxicity of Methyl 3-(azepane-1-carbonylamino)benzoate to determine its safety and efficacy as a potential drug candidate. Finally, there is a need for more studies on the synthesis of Methyl 3-(azepane-1-carbonylamino)benzoate derivatives with improved solubility and activity.
Synthesemethoden
Methyl 3-(azepane-1-carbonylamino)benzoate can be synthesized through a multistep process, starting with the reaction of 3-nitrobenzoic acid with 1-azepanecarbonyl chloride. This intermediate is then reduced to the corresponding amine and coupled with methyl chloroformate to yield the final product, Methyl 3-(azepane-1-carbonylamino)benzoate.
Eigenschaften
IUPAC Name |
methyl 3-(azepane-1-carbonylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-20-14(18)12-7-6-8-13(11-12)16-15(19)17-9-4-2-3-5-10-17/h6-8,11H,2-5,9-10H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCSVOPRBKFMAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(4-methoxypiperidin-1-yl)-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone](/img/structure/B7508094.png)

![3-(2-Methylprop-2-enyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7508112.png)

![1-[(4-Methylsulfanylphenyl)methyl]imidazole](/img/structure/B7508120.png)


